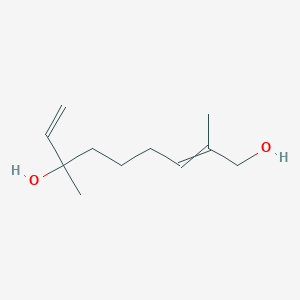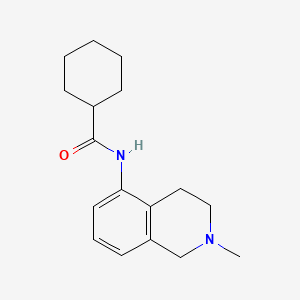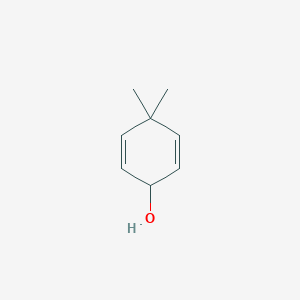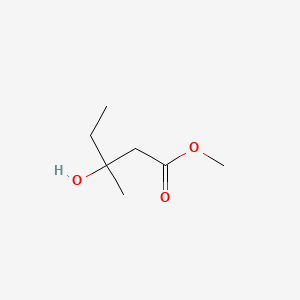
Benzyl benzoylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl benzoylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of both benzyl and benzoyl groups attached to a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl benzoylcarbamate can be synthesized through the reaction of benzyl chloroformate with ammonia or primary amines. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl benzoylcarbamate undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group.
Acid Hydrolysis: Strong acids like trifluoroacetic acid can cleave the carbamate bond.
Transcarbamation: This involves the interchange of the alkoxy moiety in the carbamate group, often facilitated by potassium carbonate in alcohols
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H₂
Acid Hydrolysis: Trifluoroacetic acid
Transcarbamation: Potassium carbonate, primary alcohols
Major Products Formed:
Hydrogenation: Benzyl alcohol and the corresponding amine
Acid Hydrolysis: Benzyl alcohol and carbamic acid derivatives
Transcarbamation: Alkyl carbamates
Aplicaciones Científicas De Investigación
Benzyl benzoylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug discovery and development, particularly in the design of prodrugs.
Industry: Applied in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of benzyl benzoylcarbamate primarily involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during multi-step synthesis. The benzyl group can be selectively removed under mild conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
- Benzyl carbamate
- Benzyl benzoate
- tert-Butyl carbamate
Comparison:
- Benzyl carbamate: Similar in structure but lacks the benzoyl group, making it less versatile in certain synthetic applications .
- Benzyl benzoate: Primarily used as a solvent and in topical medications, not as a protecting group .
- tert-Butyl carbamate: Another common protecting group for amines, but it requires different conditions for removal (acidic conditions for tert-butyl vs. hydrogenation for benzyl) .
Benzyl benzoylcarbamate stands out due to its dual functionality, offering both stability and ease of removal, making it a valuable tool in organic synthesis.
Propiedades
Número CAS |
38091-74-6 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
benzyl N-benzoylcarbamate |
InChI |
InChI=1S/C15H13NO3/c17-14(13-9-5-2-6-10-13)16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,18) |
Clave InChI |
UPGIGEFVJYABBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


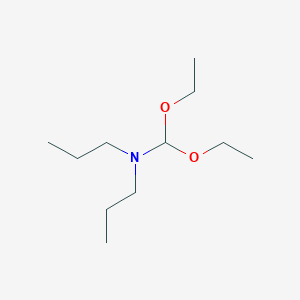
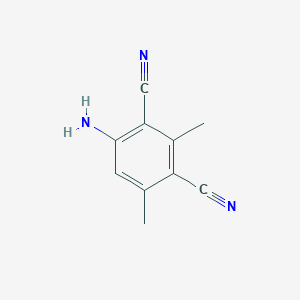
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
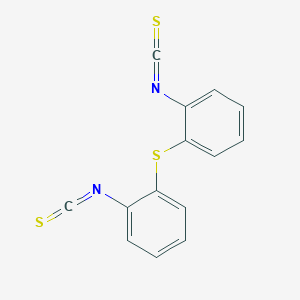
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

